1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{[1,1’-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another method involves conversion of a compound to the acyl chloride in the presence of oxalyl chloride in DMF, acyl coupling of the resulting product with 2-aminobenzophenone, displacement of the benzo triazole moiety with ammonia, and cyclization of the resulting amino-ketone intermediate .Scientific Research Applications
Polymorphism and Bioavailability Enhancement
- Research on polymorphs of related compounds has identified different crystalline forms (alpha and beta) obtained through recrystallization, influencing their solubility and bioavailability. Techniques such as solid dispersion and wet grinding have been employed to enhance their dissolution and absorption, showing that certain formulations can significantly increase bioavailability (Yano et al., 1996).
Colloidal Particle Formation and Stability
- Investigations into the physicochemical and pharmaceutical properties of colloidal particles formed from solid dispersion systems of these compounds have demonstrated stable colloidal solutions with good absorption rates upon oral administration. These findings suggest a potential route for improving the delivery of poorly water-soluble drugs (Yano et al., 1996).
Gastrin/CCK-B Receptor Antagonism
- Studies have identified certain derivatives as potent and selective antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor, providing insights into their therapeutic potential for conditions influenced by these receptors. These compounds have been evaluated both in vitro and in vivo for their pharmacological profiles, revealing high selectivity and potency (Takinami et al., 1997).
Enzyme Inhibition and Anticancer Activity
- Research on urea derivatives, including structure-activity relationships, has highlighted their potential as enzyme inhibitors and anticancer agents. Various studies have synthesized and tested compounds for their ability to inhibit specific enzymes and demonstrate anticancer activities in vitro, suggesting a promising area for the development of new therapeutic agents (Mustafa et al., 2014).
Properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWMSPABOJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.